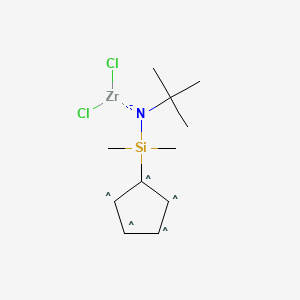
1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate is an organic compound with the molecular formula C14H22O2 It is characterized by the presence of an ethynyl group, a cyclohexyl ring, and an acetate ester
Métodos De Preparación
The synthesis of 1-ethynyl-2-(1-methylpropyl)cyclohexyl acetate typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst.
Acetylation: The final step involves the acetylation of the hydroxyl group on the cyclohexyl ring using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Análisis De Reacciones Químicas
1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl compound using reagents such as potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Hydroxide ions, amines.
Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-ethynyl-2-(1-methylpropyl)cyclohexyl acetate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the acetate group can undergo hydrolysis to release acetic acid. These interactions and reactions can modulate biological pathways and processes.
Comparación Con Compuestos Similares
1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate can be compared with similar compounds such as:
1-Ethynyl-2-(1-methylpropyl)cyclohexanol: Similar structure but with a hydroxyl group instead of an acetate group.
1-Ethynyl-2-(1-methylpropyl)cyclohexane: Lacks the acetate group, making it less reactive in certain chemical reactions.
1-Ethynyl-2-(1-methylpropyl)cyclohexyl chloride: Contains a chloride group instead of an acetate group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of an ethynyl group, a cyclohexyl ring, and an acetate ester, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
37172-05-7 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
(2-butan-2-yl-1-ethynylcyclohexyl) acetate |
InChI |
InChI=1S/C14H22O2/c1-5-11(3)13-9-7-8-10-14(13,6-2)16-12(4)15/h2,11,13H,5,7-10H2,1,3-4H3 |
Clave InChI |
PKVIIPGIGKYQFI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1CCCCC1(C#C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


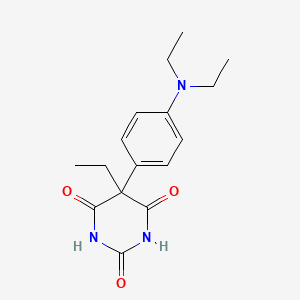
![methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13732267.png)





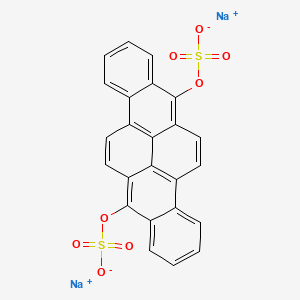
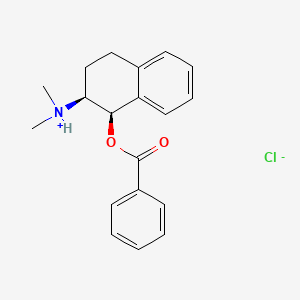
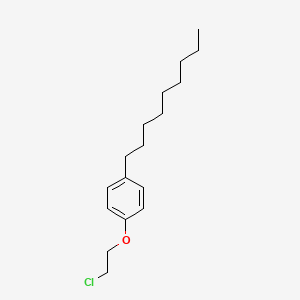


![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
